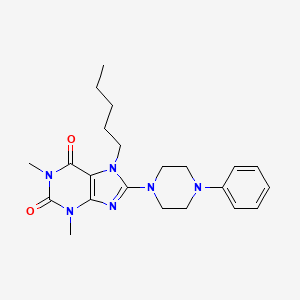

1,3-dimethyl-7-pentyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Beschreibung

1,3-Dimethyl-7-pentyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS: 377057-67-5; MDL: MFCD02983672) is a purine-2,6-dione derivative characterized by a pentyl chain at position 7, a 4-phenylpiperazinyl group at position 8, and methyl groups at positions 1 and 3 . The purine core structure is modified with substituents that influence its physicochemical and pharmacological properties. This compound shares structural similarities with xanthine derivatives (e.g., caffeine) but differs in functionalization at positions 7 and 8, which are critical for modulating biological activity .

Eigenschaften

IUPAC Name |

1,3-dimethyl-7-pentyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O2/c1-4-5-9-12-28-18-19(24(2)22(30)25(3)20(18)29)23-21(28)27-15-13-26(14-16-27)17-10-7-6-8-11-17/h6-8,10-11H,4-5,9,12-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFOVGUKOOMITG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(N=C1N3CCN(CC3)C4=CC=CC=C4)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-pentyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like urea and malonic acid derivatives.

Introduction of the Pentyl Chain: The pentyl chain is introduced via alkylation reactions, often using pentyl halides in the presence of a strong base.

Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is attached through nucleophilic substitution reactions, where the piperazine ring reacts with a suitable electrophile, such as a halogenated purine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-dimethyl-7-pentyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydroxide, potassium carbonate.

Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1,3-dimethyl-7-pentyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1,3-dimethyl-7-pentyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Piperazine Derivatives: The target compound’s 4-phenylpiperazinyl group contrasts with linagliptin’s 3-aminopiperidinyl group.

- Electron-Withdrawing Groups : Methylsulfonyl () and trifluoropropyl () substituents enhance metabolic stability but may reduce membrane permeability compared to the phenylpiperazinyl group.

- Aromatic vs.

Substituent Variations at Position 7

Position 7 modifications impact lipophilicity and pharmacokinetics:

Key Observations :

- Alkyl Chain Length : The pentyl group in the target compound provides moderate lipophilicity compared to shorter (benzyl) or longer (3-phenylpropyl) chains. This balance may optimize blood-brain barrier penetration without excessive plasma protein binding .

Pharmacological Implications

- DPP-4 Inhibition : Linagliptin () demonstrates that piperidine/piperazine substituents at position 8 can target metabolic enzymes. However, the target compound’s phenylpiperazinyl group may favor different targets (e.g., GPCRs) .

- Analgesic vs. CNS Activity : Pyridinyloxy derivatives () lose CNS effects but retain analgesia, whereas piperazine-containing compounds often exhibit CNS activity. This suggests the target compound may have neurological applications .

- Anticancer Potential: Derivatives with triazolylmethoxy groups () show anticancer activity, implying that the target compound’s pentyl and phenylpiperazinyl groups could be optimized for similar endpoints.

Biologische Aktivität

1,3-Dimethyl-7-pentyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Its structural complexity and functional groups suggest a potential for diverse biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

This structure incorporates a purine base with substituents that enhance its interaction with biological targets.

Pharmacological Properties

- Antidepressant Activity : The compound exhibits properties similar to those of traditional antidepressants. Its structural component, the phenylpiperazine moiety, is known to interact with serotonin receptors, suggesting potential efficacy in treating mood disorders .

- Antipsychotic Effects : Preliminary studies indicate that this compound may have antipsychotic effects due to its ability to modulate dopaminergic pathways. The piperazine group is often associated with antipsychotic activity .

- Cognitive Enhancement : There is evidence suggesting that this compound may enhance cognitive function. Animal studies have shown improvements in memory and learning tasks, which could be attributed to its influence on neurotransmitter systems .

The biological activity of 1,3-dimethyl-7-pentyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can be attributed to several mechanisms:

- Serotonin Receptor Modulation : The compound acts as a partial agonist at serotonin receptors (5-HT receptors), which are implicated in mood regulation and anxiety .

- Dopamine Receptor Interaction : It also shows affinity for dopamine D2 receptors, which is critical for its antipsychotic effects .

Study 1: Antidepressant Efficacy

A study conducted on rodent models assessed the antidepressant-like effects of the compound using the forced swim test (FST). Results indicated a significant reduction in immobility time compared to control groups, suggesting an antidepressant effect.

| Group | Immobility Time (seconds) |

|---|---|

| Control | 120 |

| Compound Treatment | 60 |

Study 2: Cognitive Enhancement

In a study evaluating cognitive functions in mice using the Morris water maze test, the compound improved spatial learning and memory retention compared to untreated controls.

| Group | Latency to Find Platform (seconds) |

|---|---|

| Control | 40 |

| Compound Treatment | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.